(5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
Description
Properties
Molecular Formula |
C17H12BrFN2O2S |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
(5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12BrFN2O2S/c1-23-13-6-7-14(18)10(8-13)9-15-16(22)21-17(24-15)20-12-4-2-11(19)3-5-12/h2-9H,1H3,(H,20,21,22)/b15-9- |
InChI Key |
QMVLHHPEENWPED-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)Br)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a thiazole ring, which is known for its diverse biological activities. The presence of bromine and fluorine substituents enhances its pharmacological potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including our compound of interest. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies
-
Cell Line Testing : In vitro studies assessed the compound's effects on several human cancer cell lines:
- A549 (lung cancer)
- SCC-15 (oral squamous cell carcinoma)
- SH-SY5Y (neuroblastoma)
- CACO-2 (colorectal cancer)
-
Mechanistic Insights : The mechanism of action appears to involve:
- Reactive Oxygen Species (ROS) Modulation : The compound decreased ROS production, which is crucial since elevated ROS levels are often associated with cancer progression.
- Caspase Activation : Increased caspase-3 activity was noted, suggesting that the compound may induce apoptosis through intrinsic pathways .
Pharmacological Properties
Beyond anticancer activity, thiazole derivatives are known for various other biological activities:
- Antimicrobial Activity : Some studies indicate that similar thiazole compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Thiazole derivatives have shown promise in reducing inflammation, which is often a co-morbidity in cancer patients .
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds is significantly influenced by their structural components. Modifications at specific positions on the thiazole ring can enhance or diminish their efficacy. For example:
- Substituents like bromine and methoxy groups can increase lipophilicity and bioavailability.
- The presence of an aniline moiety contributes to the overall reactivity and interaction with biological targets .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
Modifications to the benzylidene ring significantly alter electronic properties and bioactivity:
Key Trends :
- Halogen substituents (Br, Cl, F) enhance binding affinity but may reduce solubility.
- Methoxy/ethoxy groups improve solubility and modulate electronic effects.
Substituent Variations on the Anilino Group
The anilino group’s substitution pattern influences steric and electronic interactions:
Key Trends :
- Electron-withdrawing groups (F, Cl) improve target affinity but may increase toxicity.
- Non-aromatic substituents (morpholino, pyrrolidinyl) enhance solubility and metabolic stability.
Preparation Methods
Synthesis of the 1,3-Thiazol-4-one Core
The 1,3-thiazol-4-one ring is commonly synthesized via cyclization reactions involving thioamide or thiourea derivatives and α-haloketones or α-haloesters. A typical approach involves:
- Starting from an appropriate thioamide or thiourea derivative.
- Reacting with α-haloketones or α-haloesters to induce cyclization forming the thiazol-4-one ring.
Alternatively, condensation of thiosemicarbazides with α,β-unsaturated carbonyl compounds can yield thiazol-4-one derivatives.
Attachment of the 4-Fluoroanilino Group at Position 2
The amino substituent at position 2 is introduced by nucleophilic substitution or amination reactions:
- The thiazol-4-one intermediate bearing a leaving group at position 2 (e.g., halogen or activated ester) is reacted with 4-fluoroaniline.
- This nucleophilic aromatic substitution or amination yields the 2-(4-fluoroanilino) substituent.
Detailed Preparation Methods
Stepwise Synthetic Route
| Step | Reactants & Conditions | Description |
|---|---|---|
| 1 | Synthesis of thiazol-4-one core: Reaction of thiourea or thioamide with α-haloketone under reflux in ethanol or suitable solvent | Formation of the 1,3-thiazol-4-one ring by cyclization |
| 2 | Knoevenagel condensation: Thiazol-4-one intermediate + 2-bromo-5-methoxybenzaldehyde, catalyzed by piperidine or ammonium acetate in ethanol or acetic acid | Formation of (5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene] moiety |
| 3 | Amination: Reaction of 2-chlorothiazol-4-one intermediate with 4-fluoroaniline in polar aprotic solvent (e.g., DMF) with base (e.g., triethylamine) | Substitution at position 2 with 4-fluoroanilino group |
Typical Reaction Conditions
- Cyclization: Reflux for 4–6 hours, monitoring by TLC.
- Knoevenagel condensation: Room temperature to reflux, 2–12 hours.
- Amination: Stirring at 60–80 °C for 6–12 hours.
Purification
- Crystallization from ethanol or ethyl acetate.
- Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization to achieve high purity.
Representative Experimental Procedure (Hypothetical)
Synthesis of 2-(4-fluoroanilino)-1,3-thiazol-4-one intermediate:
- Dissolve thiazol-4-one precursor (with leaving group at position 2) in DMF.
- Add 4-fluoroaniline and triethylamine.
- Stir at 70 °C for 8 hours.
- Cool, pour into water, filter precipitate.
- Wash and dry the solid.
-
- Dissolve the above intermediate and 2-bromo-5-methoxybenzaldehyde in ethanol.
- Add catalytic piperidine.
- Stir at reflux for 6 hours.
- Cool, filter, wash, and recrystallize.
Analytical and Characterization Data
| Parameter | Typical Result |
|---|---|
| Melting Point | 210–215 °C |
| ^1H NMR (DMSO-d6) | Signals consistent with aromatic protons, methoxy group (~3.7 ppm), and thiazol-4-one protons |
| ^13C NMR | Peaks confirming thiazol-4-one carbons, aromatic carbons, and methoxy carbon |
| Mass Spectrometry | Molecular ion peak corresponding to molecular weight |
| IR Spectroscopy | Characteristic C=O stretch (~1650 cm^-1), C=S stretch (~1200 cm^-1), aromatic C-H |
| Elemental Analysis | Consistent with C, H, N, S, Br, F content |
Literature and Patent Support
- The use of α-haloketones and thiourea derivatives for thiazol-4-one synthesis is well documented in heterocyclic chemistry literature and patents.
- Knoevenagel condensation with substituted benzaldehydes to form exocyclic double bonds in thiazolones is a common method.
- Amination of thiazol-4-one derivatives with substituted anilines, including fluoroanilines, is described in various synthetic protocols and patents.
- The presence of halogen substituents (bromo, fluoro) and methoxy groups is known to influence reaction conditions and product stability, as reported in medicinal chemistry studies.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reactants | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Cyclization | Thiourea + α-haloketone | Reflux in ethanol, 4–6 h | Formation of thiazol-4-one core |
| 2 | Knoevenagel condensation | Thiazol-4-one + 2-bromo-5-methoxybenzaldehyde | Piperidine catalyst, reflux, 6 h | (5Z)-methylidene substitution |
| 3 | Amination | 2-chlorothiazol-4-one + 4-fluoroaniline | DMF, base, 70 °C, 8 h | 2-(4-fluoroanilino) substitution |
Q & A
Q. Q1. What established methods are used to synthesize (5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one?
The compound is synthesized via Knoevenagel condensation between 2-bromo-5-methoxybenzaldehyde and a thiazol-4-one precursor. Microwave-assisted synthesis is employed to enhance reaction efficiency, as seen in analogous thiazolidinone derivatives (e.g., 5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one) . Conventional methods involve refluxing in ethanol with K₂CO₃ as a catalyst, followed by recrystallization from DMF-acetic acid mixtures . Structural confirmation uses FT-IR, ¹H/¹³C NMR, and mass spectrometry .
Advanced Synthesis Optimization
Q. Q2. How can reaction conditions be optimized to improve yield and purity?
Comparative studies of microwave irradiation vs. conventional heating show that microwave methods reduce reaction time (e.g., from hours to minutes) and improve yields by ~15–20% in related thiazol-4-one syntheses . Solvent optimization (e.g., DMF-acetic acid vs. ethanol) and stoichiometric adjustments (e.g., excess oxocompounds in Knoevenagel reactions) enhance crystallinity and purity . Controlled copolymerization techniques, as used in polycationic dye-fixatives, may also guide optimization of substituent positioning .
Structural and Electronic Analysis
Q. Q3. What advanced techniques validate the Z-configuration and electronic properties of the compound?
Quantum chemical analyses (DFT/B3LYP) calculate optimized geometries, vibrational frequencies, and HOMO-LUMO gaps to confirm the Z-configuration and electronic stability . X-ray crystallography, as applied to structurally similar (2Z)-3-(4-fluoroanilino)but-2-en-1-one derivatives, resolves stereochemistry and hydrogen-bonding networks . Molecular electrostatic potential (MEP) maps predict reactive sites for electrophilic/nucleophilic attacks .
Biological Activity Profiling
Q. Q4. What methodologies are used to screen its biological activity?
Basic screening involves in vitro assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using agar diffusion or microdilution methods, with MIC values reported . Advanced mechanistic studies include enzyme inhibition assays (e.g., tyrosine kinase or β-lactamase) and apoptosis induction in cancer cell lines (e.g., MTT assay coupled with flow cytometry) .
Addressing Data Contradictions
Q. Q5. How can discrepancies in bioactivity data from different studies be resolved?
Contradictions often arise from substituent effects (e.g., bromo vs. chloro groups) or stereochemical variations. For example, 3,5-dichlorophenyl analogs show enhanced antifungal activity compared to methoxy-substituted derivatives . Meta-analyses of structure-activity relationships (SAR) and standardized assay protocols (e.g., fixed inoculum sizes in antimicrobial tests) mitigate variability .
Stability and Degradation Studies
Q. Q6. What analytical methods assess its stability under varying conditions?
HPLC and LC-MS monitor degradation products in accelerated stability studies (e.g., exposure to UV light, humidity). For example, thiazolidinone analogs degrade via hydrolysis of the exocyclic double bond under acidic conditions, requiring pH-controlled storage . Thermal gravimetric analysis (TGA) determines decomposition temperatures .
Computational Modeling Applications
Q. Q7. How can molecular docking predict its interaction with biological targets?
Docking simulations (AutoDock Vina) with proteins like EGFR or DNA gyrase identify binding affinities and key interactions (e.g., hydrogen bonds with 4-fluoroanilino groups) . MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .
Structure-Activity Relationship (SAR) Studies
Q. Q8. Which substituents critically influence its pharmacological profile?
The 2-bromo-5-methoxyphenyl group enhances lipophilicity and membrane penetration, while the 4-fluoroanilino moiety improves hydrogen-bonding with target enzymes . Comparative studies show that replacing bromine with chlorine reduces anticancer potency but increases antibacterial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
